molecular formula C10H6Cl3N3 B15338018 4-Amino-2-chloro-5-(2,3-dichlorophenyl)pyrimidine

4-Amino-2-chloro-5-(2,3-dichlorophenyl)pyrimidine

Cat. No.: B15338018
M. Wt: 274.5 g/mol
InChI Key: BFSVDYUJHGKXKO-UHFFFAOYSA-N
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Description

It is a chemical compound with the molecular formula C16H18O8 and a molecular weight of 338.31 g/mol . This compound is commonly used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl-β-D-glucopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitable glucosyl donor. The reaction conditions often include the use of a catalyst such as silver carbonate or silver oxide to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of 4-Methylumbelliferyl-β-D-glucopyranoside may involve large-scale glycosylation reactions using automated reactors to ensure consistency and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques to obtain a high-purity compound suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl-β-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylumbelliferyl-β-D-glucopyranoside is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl-β-D-glucopyranoside involves its hydrolysis by β-glucosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which exhibits strong fluorescence. This fluorescence can be quantitatively measured, making it a valuable tool for monitoring enzyme activity and studying enzyme kinetics .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylumbelliferyl-β-D-galactopyranoside
  • 4-Methylumbelliferyl-β-D-mannopyranoside
  • 4-Methylumbelliferyl-β-D-xylopyranoside

Uniqueness

4-Methylumbelliferyl-β-D-glucopyranoside is unique due to its specific substrate specificity for β-glucosidase enzymes. Its strong fluorescent properties upon hydrolysis make it particularly useful in biochemical assays compared to other similar compounds .

Properties

Molecular Formula

C10H6Cl3N3

Molecular Weight

274.5 g/mol

IUPAC Name

2-chloro-5-(2,3-dichlorophenyl)pyrimidin-4-amine

InChI

InChI=1S/C10H6Cl3N3/c11-7-3-1-2-5(8(7)12)6-4-15-10(13)16-9(6)14/h1-4H,(H2,14,15,16)

InChI Key

BFSVDYUJHGKXKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(N=C2N)Cl

Origin of Product

United States

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